molecular formula C24H22N6O3S B448808 N'~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

N'~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Cat. No.: B448808
M. Wt: 474.5g/mol
InChI Key: QSMAFHIMAZFERI-CVKSISIWSA-N
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Description

N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common approach might include:

    Formation of the hydrazide: Starting with an appropriate acyl hydrazide, the compound can be synthesized by reacting with a substituted benzaldehyde under reflux conditions.

    Triazole formation: The triazole ring can be introduced through a cyclization reaction involving an azide and an alkyne.

    Final assembly: The final compound is assembled by coupling the triazole-containing intermediate with the hydrazide derivative under suitable conditions, often using a catalyst or under acidic/basic conditions.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to maximize yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The aromatic rings and triazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating their activity.

    Pathway modulation: The compound could affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Lacks the pyridinyl group.

    N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Contains a methyl group instead of the pyridinyl group.

Uniqueness

The presence of the pyridinyl group in N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved solubility.

Properties

Molecular Formula

C24H22N6O3S

Molecular Weight

474.5g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H22N6O3S/c1-32-20-8-9-21(33-2)18(14-20)15-26-27-22(31)16-34-24-29-28-23(17-10-12-25-13-11-17)30(24)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,27,31)/b26-15+

InChI Key

QSMAFHIMAZFERI-CVKSISIWSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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